molecular formula C5H6N2O2 B157499 4-Hydroxyaminopyridine 1-oxide CAS No. 1621-90-5

4-Hydroxyaminopyridine 1-oxide

Cat. No. B157499
CAS RN: 1621-90-5
M. Wt: 126.11 g/mol
InChI Key: YWXCPBOLRPNSNZ-UHFFFAOYSA-N
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Description

4-Hydroxyaminopyridine 1-oxide (4-HOPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chelating agent that has the ability to bind to metals with high affinity. The synthesis of 4-HOPO is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

4-Hydroxyaminopyridine 1-oxide has been extensively studied for its ability to chelate metals. This property makes it useful in a variety of scientific research applications. One of the most important applications of 4-Hydroxyaminopyridine 1-oxide is in the field of bioinorganic chemistry. It has been used to study the structure and function of metalloproteins, which are important in many biological processes. 4-Hydroxyaminopyridine 1-oxide has also been used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to metals.

Mechanism Of Action

The mechanism of action of 4-Hydroxyaminopyridine 1-oxide is based on its ability to chelate metals. When 4-Hydroxyaminopyridine 1-oxide binds to a metal ion, it forms a stable complex that is resistant to dissociation. This complex can then be used to study the properties of the metal ion, such as its structure and reactivity.

Biochemical And Physiological Effects

4-Hydroxyaminopyridine 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to a variety of metal ions, including copper, iron, and zinc. This binding can affect the properties of the metal ion, such as its reactivity and solubility. In addition, 4-Hydroxyaminopyridine 1-oxide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Hydroxyaminopyridine 1-oxide in lab experiments is its ability to chelate metals with high affinity. This makes it a useful tool for studying metalloproteins and other metal-containing biological molecules. However, there are also some limitations to using 4-Hydroxyaminopyridine 1-oxide. One limitation is that it can be difficult to synthesize, which can limit its availability. In addition, the binding of 4-Hydroxyaminopyridine 1-oxide to metal ions can be affected by factors such as pH and temperature, which can complicate experimental design.

Future Directions

There are several future directions for research on 4-Hydroxyaminopyridine 1-oxide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the study of the properties of 4-Hydroxyaminopyridine 1-oxide complexes with different metal ions, which may have important implications for biological processes. Finally, there is interest in exploring the potential therapeutic applications of 4-Hydroxyaminopyridine 1-oxide, particularly its antioxidant properties.

Synthesis Methods

The synthesis of 4-Hydroxyaminopyridine 1-oxide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is pyridine-2,6-dicarboxylic acid, which is reacted with hydroxylamine hydrochloride to produce the corresponding hydroxylamine derivative. This derivative is then oxidized using sodium periodate to produce 4-Hydroxyaminopyridine 1-oxide. The final product is purified using column chromatography and recrystallization.

properties

CAS RN

1621-90-5

Product Name

4-Hydroxyaminopyridine 1-oxide

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

N-(1-hydroxypyridin-4-ylidene)hydroxylamine

InChI

InChI=1S/C5H6N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4,8-9H

InChI Key

YWXCPBOLRPNSNZ-UHFFFAOYSA-N

SMILES

C1=CN(C=CC1=NO)O

Canonical SMILES

C1=CN(C=CC1=NO)O

Origin of Product

United States

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